REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=O.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([NH2:21])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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1.84 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)C(=O)C1=NC=CC=C1
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Name
|
|
Quantity
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7.7 g
|
Type
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reactant
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Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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1.26 g
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Type
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reactant
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Smiles
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C(#N)[BH3-].[Na+]
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was then cooled in an ice bath
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Type
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CUSTOM
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Details
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Solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue dissolved in water (30 ml)
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Type
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WASH
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Details
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washed with ether (3×10 ml)
|
Type
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EXTRACTION
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Details
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The solution was then extracted with dichloromethane (3×20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic phase dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
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Details
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concentrated to a brown oil (1.6 g, 86%)
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C(C1=NC=CC=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |